2-Aminothiazole
Overview
Description
Aminothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its five-membered ring structure. It is a versatile scaffold in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Aminothiazole (2-AMT) is a versatile compound that interacts with a variety of targets. It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also acts as a ligand of estrogen receptors and has been used as a thyroid inhibitor for the treatment of hyperthyroidism .
Mode of Action
2-AMT interacts with its targets in a specific manner. For instance, in the case of cancer, it exhibits its anticancer activity by inhibiting the growth of various cancerous cell lines . It also acts as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of COX-1/COX-2 .
Biochemical Pathways
The biochemical pathways affected by 2-AMT are diverse. As a PDE5 regulator and COX-1/COX-2 inhibitor, it plays a role in the cGMP pathway and the inflammatory response . In the context of cancer, it interferes with the cellular proliferative capacity of malignant cells .
Pharmacokinetics
The pharmacokinetics of 2-AMT derivatives have been studied in mice . After a single dose, these compounds showed high concentrations in the brain and had an absolute bioavailability ranging from 27–40% . The compounds also showed stability in liver microsomes .
Result of Action
The result of 2-AMT action is dependent on the specific target and the disease state. In cancer, it inhibits the growth of various cancerous cell lines . As a PDE5 regulator, it has a therapeutic role in erectile dysfunction . As a thyroid inhibitor, it is used for the treatment of hyperthyroidism .
Biochemical Analysis
Biochemical Properties
2-Aminothiazole has been found to interact with various enzymes, proteins, and other biomolecules. It has been used as a scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been associated with several biological activities, including acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Cellular Effects
Different this compound analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has been found to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Preparation Methods
Aminothiazole can be synthesized through various methods. One common synthetic route involves the condensation of α-haloketones with thiourea. This reaction typically occurs under mild conditions and yields aminothiazole derivatives . Industrial production methods often employ polymer-supported approaches to enhance yield and simplify the isolation process .
Chemical Reactions Analysis
Aminothiazole undergoes several types of chemical reactions:
Oxidation: Aminothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert aminothiazole into thiazolidines.
Substitution: Nucleophilic substitution reactions are common, especially at the C2 position due to its electron-deficient nature. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Aminothiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Aminothiazole derivatives exhibit significant antimicrobial and antiviral activities.
Medicine: It is used in the development of anticancer drugs, such as dasatinib and alpelisib.
Industry: Aminothiazole derivatives are employed in the production of dyes, polymers, and agrochemicals.
Comparison with Similar Compounds
Aminothiazole is unique due to its broad range of biological activities and its ability to serve as a versatile scaffold for drug development. Similar compounds include:
Thiazole: A parent compound with similar biological activities but lacking the amino group.
Benzothiazole: Contains a fused benzene ring, offering different pharmacological properties.
Imidazole: Another nitrogen-containing heterocycle with diverse biological activities.
Aminothiazole stands out due to its specific interactions with molecular targets and its effectiveness in various therapeutic applications .
Properties
IUPAC Name |
1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIPHJJURHTUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | aminothiazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aminothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146614-45-1, Array | |
Record name | Poly(2-aminothiazole) | |
Source | CAS Common Chemistry | |
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Record name | Aminothiazole [INN] | |
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DSSTOX Substance ID |
DTXSID5024508 | |
Record name | 2-Aminothiazole | |
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Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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CAS No. |
96-50-4 | |
Record name | 2-AMINOTHIAZOLE | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole [INN] | |
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Record name | aminothiazole | |
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Record name | aminothiazole | |
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Record name | 2-Thiazolamine | |
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Record name | 2-Aminothiazole | |
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Record name | Aminothiazole | |
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Record name | AMINOTHIAZOLE | |
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Melting Point |
194 °F (NTP, 1992) | |
Record name | 2-AMINOTHIAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Precursor scoring | Relevance Heuristic |
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